molecular formula C20H19ClN4O2 B2626659 N-(3-chlorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251572-50-5

N-(3-chlorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2626659
CAS No.: 1251572-50-5
M. Wt: 382.85
InChI Key: IQSCVKWEQGYKOC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chlorophenyl group and the 4-propionamidobenzyl group can be done through nucleophilic substitution reactions.

    Amidation: The final step often involves the formation of the carboxamide group through an amidation reaction using propionyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can interact with various enzymes or receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-1H-imidazole-4-carboxamide: Lacks the 4-propionamidobenzyl group.

    1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide: Lacks the 3-chlorophenyl group.

    N-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(3-chlorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the 3-chlorophenyl and 4-propionamidobenzyl groups, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[[4-(propanoylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-2-19(26)23-16-8-6-14(7-9-16)11-25-12-18(22-13-25)20(27)24-17-5-3-4-15(21)10-17/h3-10,12-13H,2,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCVKWEQGYKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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